molecular formula C10H8FNO B11913872 6-Fluoro-8-methylquinolin-5-ol

6-Fluoro-8-methylquinolin-5-ol

Cat. No.: B11913872
M. Wt: 177.17 g/mol
InChI Key: GQTIQPDSLAITQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-8-methylquinolin-5-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinolin-5-ol involves various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common approach is the nucleophilic substitution of fluorine atoms . For example, 6-methoxyquinoline can undergo direct fluorination at position 5 to yield 5,5-difluoroquinolin-6-one .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization and fluorination reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-8-methylquinolin-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinolin-5-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-methylquinolin-5-ol is unique due to the specific combination of fluorine and methyl substitutions, which enhances its biological activity and provides distinct chemical properties compared to other quinoline derivatives .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-8-methylquinolin-5-ol

InChI

InChI=1S/C10H8FNO/c1-6-5-8(11)10(13)7-3-2-4-12-9(6)7/h2-5,13H,1H3

InChI Key

GQTIQPDSLAITQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.